molecular formula C22H26N2O3 B269040 N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide

Numéro de catalogue B269040
Poids moléculaire: 366.5 g/mol
Clé InChI: UDVHFFZGEJHCCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC).

Mécanisme D'action

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide selectively targets mutated forms of the EGFR protein, which are commonly found in NSCLC. The mutated EGFR protein drives the growth and survival of cancer cells. This compound binds to the mutated EGFR protein and inhibits its activity, thereby preventing the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile and minimal toxicity compared to first-generation EGFR TKIs. This compound has also been shown to have a longer half-life and higher potency compared to first-generation EGFR TKIs, which allows for less frequent dosing and better patient compliance.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments, including its high potency, selectivity, and favorable safety profile. However, this compound also has some limitations, including its high cost, limited availability, and potential for off-target effects.

Orientations Futures

There are several future directions for the use of N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide in the treatment of NSCLC. One direction is to explore the use of this compound in combination with other targeted therapies or immunotherapies to improve treatment outcomes. Another direction is to identify biomarkers that can predict response to this compound and other EGFR TKIs. Additionally, there is a need for further research to understand the mechanisms of resistance to this compound and to develop strategies to overcome resistance. Finally, there is a need for further research to optimize the dosing and administration of this compound for improved efficacy and patient outcomes.
Conclusion:
In conclusion, this compound is a third-generation EGFR TKI that has shown promising results in the treatment of NSCLC. Its unique mechanism of action and favorable safety profile make it an attractive option for the treatment of NSCLC. Further research is needed to optimize its use and improve treatment outcomes.

Méthodes De Synthèse

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-bromoaniline with 1-azepanecarbonyl chloride in the presence of a base to form N-[4-(1-azepanylcarbonyl)phenyl]aniline. The second step involves the reaction of N-[4-(1-azepanylcarbonyl)phenyl]aniline with 4-methoxyphenylacetic acid in the presence of a coupling agent to form this compound.

Applications De Recherche Scientifique

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its efficacy in the treatment of NSCLC. In preclinical studies, this compound has been shown to effectively inhibit the growth of EGFR-mutant NSCLC cells and overcome resistance to first-generation EGFR TKIs. In clinical studies, this compound has been shown to have a high response rate and durable responses in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs.

Propriétés

Formule moléculaire

C22H26N2O3

Poids moléculaire

366.5 g/mol

Nom IUPAC

N-[4-(azepane-1-carbonyl)phenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H26N2O3/c1-27-20-12-6-17(7-13-20)16-21(25)23-19-10-8-18(9-11-19)22(26)24-14-4-2-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,23,25)

Clé InChI

UDVHFFZGEJHCCI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

SMILES canonique

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.